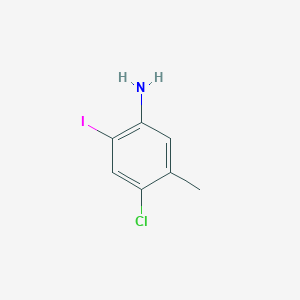![molecular formula C14H15NS B1456937 4-(3-甲基苯基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶 CAS No. 1190971-10-8](/img/structure/B1456937.png)
4-(3-甲基苯基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶
描述
This compound is a derivative of pyridine and thiophene, both of which are aromatic heterocyclic compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Synthesis Analysis
The synthesis of such compounds generally involves the formation of the pyridine ring, which can be achieved through several methods including the Chichibabin synthesis, the Bogert–Cook synthesis, or the Balz–Schiemann reaction . The thiophene ring can be synthesized using techniques such as the Paal-Knorr thiophene synthesis, the Gewald reaction, or the Volhard–Erdmann cyclization .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could provide information about the types of atoms present and their connectivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and thiophene rings. Pyridine is nucleophilic at the nitrogen atom and electrophilic at the carbon atoms of the ring. Thiophene, like benzene, undergoes electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen in the pyridine ring could result in basicity. The aromatic rings could contribute to planarity and conjugation, affecting the compound’s light absorption properties .科学研究应用
Therapeutic Drug Development
The core structure of this compound is similar to that found in many pharmacologically active molecules. Its potential for modification makes it a candidate for the development of new therapeutic drugs. For instance, derivatives of pyridine, such as pyridopyrimidines, have been studied for their therapeutic potential in treating diseases like cancer and rheumatoid arthritis .
Anti-Inflammatory Agents
Pyridine derivatives have shown significant anti-inflammatory activities. They can inhibit the expression and activities of vital inflammatory mediators, which could make them valuable in the development of new anti-inflammatory drugs .
Diabetes Management
Compounds with a pyridine structure have been found to reduce blood glucose levels, suggesting their application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Biotechnology Research
In biotechnological research, the compound’s derivatives could be used in the study of biological systems and processes. For example, they might be involved in the synthesis of complex biological molecules or serve as molecular probes to understand cellular functions .
Materials Science
The compound’s derivatives could be utilized in materials science for the development of new materials with specific properties, such as conducting polymers or materials with unique optical properties that could be used in electronic devices or as sensors .
Environmental Science
In environmental science, the compound’s derivatives could be used to develop sensors for monitoring environmental pollutants or as part of systems designed to mitigate environmental damage. Their potential as pH indicators could be particularly useful in monitoring soil acidity in agricultural settings .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as reagents or indicators in chemical analyses. Their structural complexity allows for a high degree of specificity when used to identify or quantify other substances .
Agricultural Chemistry
In agriculture, the compound’s derivatives could be explored for their potential use as growth promoters or pesticides. Their ability to interact with biological systems could lead to the development of products that enhance crop yield or protect plants from pests .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-3-2-4-11(9-10)14-12-6-8-16-13(12)5-7-15-14/h2-4,6,8-9,14-15H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZAVHPLMLYELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCN2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)
![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)








